
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C_15H_14BClO_2. This compound is characterized by its naphthalene ring substituted with a chlorine atom and a boronic acid group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 2-chloronaphthalene. The key steps involve the formation of the boronic acid group and subsequent introduction of the tetramethyl groups. The reaction conditions typically require the use of strong bases and boronic acid derivatives under controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh_3)_4, and bases like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Various nucleophiles and electrophiles under different solvent conditions.
Major Products Formed: The major products include biaryls, which are formed through cross-coupling reactions, as well as oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules and the development of bioconjugates.
Medicine: The compound is utilized in the design and synthesis of drug candidates, especially those involving boronic acid functionalities.
Industry: In the materials industry, it is used to create advanced polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the final product.
Molecular Targets and Pathways: The compound targets the palladium catalyst in cross-coupling reactions, and the pathways involved include the formation of organoboron intermediates and subsequent carbon-carbon bond formation.
Comparison with Similar Compounds
Biphenyl-2-ylboronic acid
2-(4-Methoxyphenyl)boronic acid
2-(3,5-Dimethoxyphenyl)boronic acid
Uniqueness: 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chloro-substituted naphthalene ring, which provides distinct reactivity compared to other boronic acids. This chloro group enhances its utility in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C16H18BClO2 |
|---|---|
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2-(2-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-5-7-11(12)9-10-13(14)18/h5-10H,1-4H3 |
InChI Key |
JEPDOWBHXLGGTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


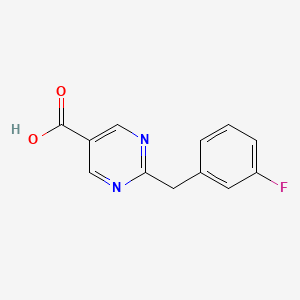
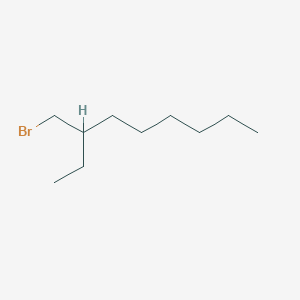
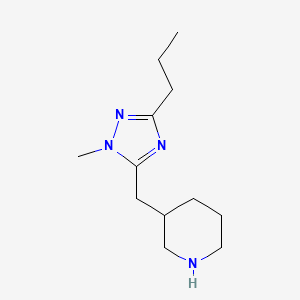
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
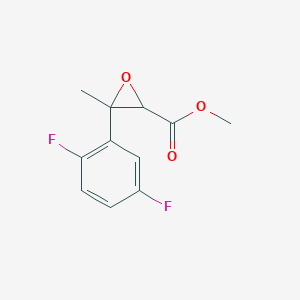
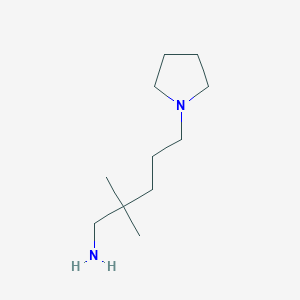
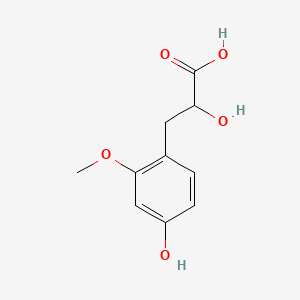
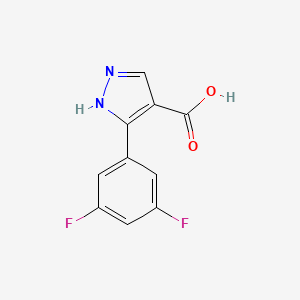

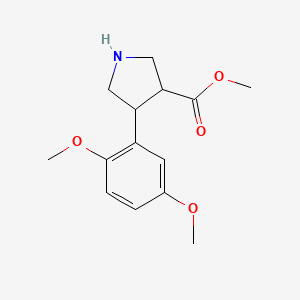
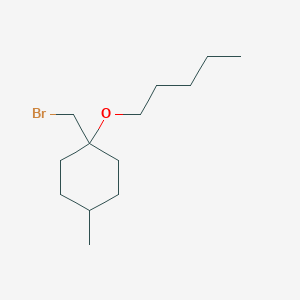

![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
